molecular formula C23H27N3O6S B2405314 L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide CAS No. 152684-53-2

L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide

Cat. No. B2405314
CAS RN: 152684-53-2
M. Wt: 473.54
InChI Key: ZPSKWMFLCHMEOY-CMKODMSKSA-N
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Description

L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide is a complex molecule that has been studied in the context of its interactions with the human Glutathione S-transferase P1-1 . It is a modified glutathione inhibitor .


Molecular Structure Analysis

The molecular structure of this compound has been characterized in the context of its binding to the active-site residues Phe8 and Trp38 of the human Glutathione S-transferase P1-1 .

Scientific Research Applications

Synthesis and Evaluation in Folate Metabolism

L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide and similar compounds have been used in the synthesis of precursors to amides and peptides of methotrexate (MTX), which is involved in folate metabolism. These compounds assist in understanding how MTX binds to dihydrofolate reductase and contribute to antifolate activity, vital for cancer treatments (Piper, Montgomery, Sirotnak, & Chello, 1982).

Role in Vitamin K Dependent Carboxylase Activity

Studies on gamma-glutamyl radical intermediates, which are crucial for vitamin K dependent carboxylase, have utilized analogs of L-Gamma-Glutamyl compounds. These studies aim to understand the activation of glutamyl groups in substrate peptides for carboxylation, which has implications in blood clotting and calcium metabolism (Slama, Satsangi, Simmons, Lynch, & Bolger, 1990).

Preparation of γ-Glutamyl Dipeptides

The compound has been used in the preparation of γ-L-Glutamyl dipeptides with sulfur-containing amino acids. This research is significant for understanding peptide bonding and has applications in protein synthesis and enzymology (Carson & Wong, 1974).

Synthesis of Oligo(L-gamma-glutamyl) Conjugates

In the development of quinazoline antifolates, which inhibit thymidylate synthase, oligo(L-gamma-glutamyl) conjugates of specific acids have been synthesized using L-gamma-glutamyl compounds. This research contributes to chemotherapy drug development (Pawełczak, Jones, Kempny, Jackman, Newell, Krzyżanowski, & Rzeszotarska, 1989).

In Glutathione Analogues Research

L-Gamma-Glutamyl compounds have been synthesized as analogues of glutathione, a crucial antioxidant in cells. This research helps in understanding the molecular interactions and reactivity of glutathione, which is essential in cellular defense against oxidative stress (Adang, Duindam, Brussee, Mulder, & van der Gen, 1988).

Mechanism of Action

The mechanism of action of L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide involves its binding to the active-site residues Phe8 and Trp38 of the human Glutathione S-transferase P1-1 . This binding characterizes it as a modified glutathione inhibitor .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSKWMFLCHMEOY-CMKODMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152684-53-2
Record name TLK-117
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5T8BSZ4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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